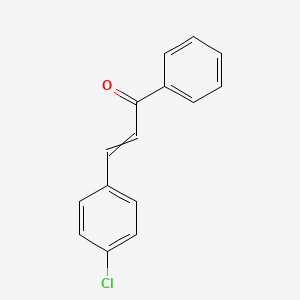

4-Chlorobenzalacetophenone

Description

BenchChem offers high-quality 4-Chlorobenzalacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzalacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H11ClO |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H |

InChI Key |

ABGIIXRNMHUKII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Chlorobenzalacetophenone via Claisen-Schmidt Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-chlorobenzalacetophenone, a chalcone (B49325) derivative of significant interest in medicinal chemistry, through the Claisen-Schmidt condensation. This base-catalyzed reaction provides a robust and versatile method for the formation of α,β-unsaturated ketones. This document provides detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathway and experimental workflow.

Core Concepts

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens) and an aromatic ketone.[1] In the synthesis of 4-chlorobenzalacetophenone, 4-chlorobenzaldehyde (B46862) reacts with acetophenone (B1666503) in the presence of a base, typically sodium hydroxide (B78521) (NaOH), to yield the target chalcone. The reaction proceeds via the formation of a reactive enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the stable α,β-unsaturated ketone.[2]

Quantitative Data Summary

The yield and physical properties of the synthesized 4-chlorobenzalacetophenone can vary based on the reaction conditions, including the choice of solvent (or lack thereof), catalyst, and reaction time. The following table summarizes quantitative data from representative protocols.

| Protocol Type | Reactants | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Conventional | 4-Chlorobenzaldehyde, Acetophenone | NaOH | Ethanol | 2-4 hours | 74.1 (pure) | 113-117 | [3] |

| Solvent-Free | 4-Chlorobenzaldehyde, Acetophenone | Solid NaOH | None | 10 minutes (grinding) | 91.0 (crude) | Not Reported | [4][5] |

| Micellar | Benzaldehyde, Acetophenone | NaOH | CTAB/Water | 24 hours | Good to Very Good | Not Applicable | [6] |

Experimental Protocols

Two primary methodologies for the synthesis of 4-chlorobenzalacetophenone are presented below: a conventional approach using an alcohol solvent and a solvent-free "green" chemistry approach.

Protocol 1: Conventional Synthesis in Ethanol

This widely used method involves the reaction in an ethanolic solution.

Materials:

-

4-Chlorobenzaldehyde

-

Acetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), dilute solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-chlorobenzaldehyde and acetophenone in ethanol.

-

Cool the mixture in an ice bath while stirring continuously.

-

Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 25°C.[2]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.[2] The formation of a precipitate is indicative of product formation.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.[2]

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.[1]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 4-chlorobenzalacetophenone crystals.[4]

Protocol 2: Solvent-Free Synthesis

This environmentally friendly approach minimizes waste by eliminating the need for an organic solvent.[4]

Materials:

-

4-Chlorobenzaldehyde

-

Acetophenone

-

Solid Sodium Hydroxide (NaOH) pellet or powder

-

Mortar and pestle

-

Cold water

-

Büchner funnel and filter paper

Procedure:

-

Place equimolar amounts of 4-chlorobenzaldehyde and acetophenone into a porcelain mortar.[4]

-

Add one equivalent of solid sodium hydroxide to the mortar.[4]

-

Grind the mixture vigorously with a pestle for approximately 10 minutes. The mixture will typically form a yellow paste and may solidify.[4]

-

After grinding, add cold water to the mortar and continue to grind to break up the solid mass.

-

Isolate the crude product by suction filtration and wash thoroughly with water.[4]

-

The crude product is often of sufficient purity; however, for higher purity, it can be recrystallized from 95% ethanol.[4]

Reaction Mechanism and Experimental Workflow

To visually represent the processes involved in the synthesis of 4-chlorobenzalacetophenone, the following diagrams have been generated using Graphviz.

References

- 1. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. rsc.org [rsc.org]

- 5. studylib.net [studylib.net]

- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization of 4-chlorochalcone (NMR, IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-chlorochalcone (B1237703), a versatile organic compound with significant interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for acquiring these spectra.

Introduction to 4-Chlorochalcone

4-Chlorochalcone, with the chemical formula C₁₅H₁₁ClO, belongs to the chalcone (B49325) family, which are precursors to flavonoids and isoflavonoids.[1] These compounds are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of the chloro-substituent on one of the aromatic rings significantly influences its electronic properties and biological activities, making its thorough characterization essential for research and development.

Spectroscopic Data

The following sections present the key spectroscopic data for 4-chlorochalcone in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR data are crucial for the structural confirmation of 4-chlorochalcone.

¹H NMR Spectral Data of 4-Chlorochalcone (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.01 | d | 8.4 | 2H, H-2', H-6' |

| 7.74 | d | 15.7 | 1H, H-β |

| 7.59 - 7.50 | m | - | 3H, H-3', H-4', H-5' |

| 7.50 | d | 15.7 | 1H, H-α |

| 7.38 | d | 8.4 | 2H, H-2, H-6 |

Data sourced from publicly available spectral databases.[2][3]

¹³C NMR Spectral Data of 4-Chlorochalcone (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 190.4 | C=O |

| 143.3 | C-β |

| 138.0 | C-1' |

| 136.1 | C-4 |

| 133.4 | C-1 |

| 132.9 | C-4' |

| 129.3 | C-2, C-6 |

| 128.9 | C-3, C-5 |

| 128.6 | C-2', C-6' |

| 122.5 | C-α |

Data compiled from various spectroscopic resources.[1][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for 4-chlorochalcone are summarized below.

IR Absorption Data for 4-Chlorochalcone (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | C-H stretching (aromatic) |

| ~1660 | Strong | C=O stretching (α,β-unsaturated ketone) |

| ~1595 | Medium | C=C stretching (aromatic) |

| ~1570 | Medium | C=C stretching (alkene) |

| ~1280 | Medium | C-C stretching |

| ~1090 | Medium | C-Cl stretching |

| ~820 | Strong | C-H bending (p-substituted benzene) |

Characteristic absorption bands are compiled from typical values for chalcones and substituted benzenes.[1][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maximum for 4-chlorochalcone is indicative of its conjugated system.

UV-Vis Absorption Data for 4-Chlorochalcone

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Methanol (B129727) | ~310 | Not widely reported | π → π* |

The absorption maximum can vary slightly depending on the solvent.[6][7]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: A solution of 4-chlorochalcone (5-10 mg) is prepared by dissolving it in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker or Jeol instrument operating at a frequency of 400 MHz or higher for ¹H NMR, is used.[2]

-

¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard proton pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans is usually required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): A small amount of 4-chlorochalcone (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of 4-chlorochalcone is prepared by dissolving a precisely weighed amount in a suitable UV-grade solvent (e.g., methanol or ethanol) to a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition: The spectrophotometer is first zeroed using a cuvette containing the pure solvent (blank). The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-600 nm) to determine the wavelength of maximum absorption (λmax).[8]

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 4-chlorochalcone.

Caption: A flowchart illustrating the key stages in the synthesis, purification, and spectroscopic analysis of 4-chlorochalcone.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational understanding of the structural and electronic properties of 4-chlorochalcone. Accurate and reproducible spectroscopic characterization is paramount for ensuring the purity and identity of this compound in research, particularly in the fields of drug discovery and materials science, where structure-activity relationships are critically important.

References

- 1. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-β-(4-Chlorophenyl)acrylophenone(22252-16-0) 1H NMR [m.chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 4'-Chlorochalcone | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry of 4-Chlorobenzalacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Chlorobenzalacetophenone, a chalcone (B49325) derivative of significant interest in medicinal chemistry and drug development. This document details experimental protocols, fragmentation patterns, and quantitative data to aid in the structural elucidation and characterization of this compound.

Introduction to 4-Chlorobenzalacetophenone

4-Chlorobenzalacetophenone, systematically named (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, is a member of the chalcone family. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of the chlorine substituent on the benzylidene ring significantly influences its physicochemical and biological properties, making its precise characterization crucial for research and development. Mass spectrometry is a pivotal analytical technique for confirming the molecular weight and elucidating the structure of such compounds through fragmentation analysis.

Mass Spectral Data

The mass spectrum of 4-Chlorobenzalacetophenone provides a unique fragmentation pattern that serves as a fingerprint for its identification. The quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis under electron ionization (EI) is summarized below.

Electron Ionization (EI) Mass Spectrum

The molecular formula of 4-Chlorobenzalacetophenone is C₁₅H₁₁ClO, with a molecular weight of approximately 242.7 g/mol .[1] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion is observed as a characteristic isotopic cluster.

Table 1: GC-MS Fragmentation Data for 4-Chlorobenzalacetophenone

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 51 | 15.2 | [C₄H₃]⁺ |

| 77 | 30.4 | [C₆H₅]⁺ |

| 105 | 100.0 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 139 | 21.7 | [ClC₆H₄CH=CH]⁺ |

| 207 | 43.5 | [M - Cl]⁺ |

| 242 | 87.0 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 244 | 28.3 | [M+2]⁺ (Molecular ion, ³⁷Cl) |

Data sourced from NIST Mass Spectrometry Data Center, accessed via PubChem CID 5377022.[1]

Fragmentation Pathway

Under electron ionization, 4-Chlorobenzalacetophenone undergoes characteristic fragmentation, primarily involving cleavage of the bonds adjacent to the carbonyl group and within the propenone linkage. The proposed fragmentation pathway is illustrated below.

Caption: Proposed fragmentation pathway of 4-Chlorobenzalacetophenone under EI-MS.

Experimental Protocols

This section outlines a typical experimental protocol for the analysis of 4-Chlorobenzalacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Dissolution: Prepare a stock solution of 4-Chlorobenzalacetophenone at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

Dilution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL for GC-MS analysis.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

GC Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium with a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

MSD Transfer Line Temperature: 250 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Scan Range: 50–350 amu.

Data Analysis

-

Total Ion Chromatogram (TIC): Acquire the TIC to determine the retention time of 4-Chlorobenzalacetophenone.

-

Mass Spectrum: Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Library Search: Compare the acquired mass spectrum with a reference library (e.g., NIST) for compound identification.

-

Fragmentation Analysis: Interpret the fragmentation pattern to confirm the structure of the compound. Key fragments to look for include the molecular ion peak, the benzoyl cation (m/z 105), and fragments corresponding to the chlorostyrene moiety.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of 4-Chlorobenzalacetophenone.

Caption: General workflow for GC-MS analysis of 4-Chlorobenzalacetophenone.

This technical guide provides a foundational understanding of the mass spectrometric analysis of 4-Chlorobenzalacetophenone. The provided data and protocols can be adapted and optimized for specific research applications, aiding in the reliable identification and characterization of this important chalcone derivative.

References

Unveiling the Solid-State Landscape of 4-Chlorochalcone: A Technical Guide to its Crystal Structure and Polymorphic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystallographic and polymorphic characteristics of 4-chlorochalcone (B1237703), a halogenated derivative of the chalcone (B49325) backbone with significant interest in medicinal chemistry and materials science. While a single crystalline form has been predominantly reported, this document explores the potential for polymorphism, drawing parallels with structurally related compounds and outlining experimental strategies for the discovery and characterization of novel solid forms. Understanding the solid-state properties of this compound is crucial for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for its application in drug development.

Known Crystal Structure of 4-Chlorochalcone

Currently, the crystallographic literature primarily describes a single crystalline form of 4-chlorochalcone. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1][2][3] This structure has been well-characterized by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for the Known Form of 4-Chlorochalcone [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.211 |

| b (Å) | 5.869 |

| c (Å) | 25.291 |

| α (°) | 90 |

| β (°) | 99.18 |

| γ (°) | 90 |

| Z | 4 |

The Potential for Polymorphism in 4-Chlorochalcone

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceuticals and functional materials. Although polymorphism is considered relatively rare in chalcones due to the conformational rigidity of their open-chain framework, several studies have demonstrated its existence in substituted chalcone derivatives.[2] The presence of different functional groups and their positions on the phenyl rings can influence intermolecular interactions, leading to different packing arrangements and, consequently, polymorphism.[1][4]

Factors that can induce polymorphism in chalcones include:

-

Solvent of Crystallization: The polarity and hydrogen bonding capability of the solvent can significantly influence the nucleation and growth of different crystalline forms.[1]

-

Temperature of Crystallization: Temperature can affect the thermodynamic and kinetic favorability of different polymorphs.

-

Supersaturation: The rate of supersaturation during crystallization can dictate which polymorphic form nucleates.

Given that other substituted chalcones exhibit polymorphism, it is plausible that 4-chlorochalcone may also exist in multiple crystalline forms that have not yet been discovered. The exploration of different crystallization conditions is therefore a crucial step in fully characterizing its solid-state landscape.

Experimental Protocols for Polymorph Screening and Characterization

A systematic approach is required to induce and identify potential polymorphs of 4-chlorochalcone. The following experimental protocols provide a framework for such an investigation.

Synthesis of 4-Chlorochalcone

The most common method for the synthesis of 4-chlorochalcone is the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde (B46862) and acetophenone (B1666503) in the presence of a base catalyst, typically sodium hydroxide (B78521) in an alcoholic solvent.[5][6]

Protocol 3.1.1: Claisen-Schmidt Condensation

-

Reactant Preparation: Dissolve equimolar amounts of 4-chlorobenzaldehyde and acetophenone in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise while stirring.

-

Reaction: Continue stirring the reaction mixture at room temperature for several hours until a precipitate forms. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Filter the solid product using vacuum filtration and wash thoroughly with cold water to remove any remaining base.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-chlorochalcone.[7]

Polymorph Screening via Crystallization

To screen for polymorphs, 4-chlorochalcone should be crystallized from a variety of solvents with different polarities and hydrogen bonding capabilities under various temperature conditions.

Protocol 3.2.1: Solvent-Based Polymorph Screening

-

Solvent Selection: Choose a diverse range of solvents, including but not limited to:

-

Protic solvents: Methanol, ethanol, isopropanol

-

Aprotic polar solvents: Acetone, acetonitrile, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)

-

Aprotic nonpolar solvents: Toluene, hexane, dichloromethane

-

-

Crystallization Methods:

-

Slow Evaporation: Prepare saturated solutions of 4-chlorochalcone in the selected solvents at room temperature. Allow the solvent to evaporate slowly in a loosely covered vial.

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Anti-Solvent Addition: Dissolve 4-chlorochalcone in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, to induce precipitation.

-

Characterization of Crystalline Forms

The solid forms obtained from the polymorph screen must be thoroughly characterized to identify and differentiate between potential polymorphs.

Protocol 3.3.1: Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying different crystalline forms. Each polymorph will have a unique diffraction pattern.

-

Sample Preparation: Gently grind the crystalline sample to a fine powder.

-

Data Collection: Collect the PXRD pattern over a suitable 2θ range (e.g., 5-40°) using a diffractometer with Cu Kα radiation.

Protocol 3.3.2: Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and detect any solid-state phase transitions. Different polymorphs will typically have different melting points and may exhibit enantiotropic or monotropic relationships.

-

Sample Preparation: Accurately weigh a small amount of the crystalline sample (2-5 mg) into an aluminum pan and seal it.

-

Thermal Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow.

Protocol 3.3.3: Single-Crystal X-ray Diffraction (SC-XRD)

If suitable single crystals can be grown, SC-XRD provides definitive structural information, including the unit cell parameters, space group, and atomic arrangement of a specific polymorph.

Protocol 3.3.4: Spectroscopic Techniques

Vibrational spectroscopy (FT-IR and FT-Raman) can be used to probe differences in the molecular environment and intermolecular interactions between polymorphs, which will result in distinct spectral features.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the study of 4-chlorochalcone's crystal structure and polymorphism.

Caption: Experimental workflow for the synthesis, polymorph screening, and characterization of 4-chlorochalcone.

Caption: Factors influencing the potential polymorphism of 4-chlorochalcone and its consequences.

Conclusion

While the current body of literature predominantly describes a single crystal form of 4-chlorochalcone, the phenomenon of polymorphism in structurally related chalcones suggests a high probability of discovering novel solid forms. A systematic investigation employing a range of crystallization techniques and thorough characterization is warranted. The identification and control of polymorphism are paramount for the successful development of 4-chlorochalcone in pharmaceutical and materials science applications, ensuring consistent product quality and performance. This guide provides the foundational knowledge and experimental framework to embark on such an endeavor.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Polymorphism and conformerism in chalcones - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. jetir.org [jetir.org]

- 7. Effect of configurational isomerism and polymorphism on chalcone fluorescent properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility Profile of 4-Chlorobenzalacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chlorobenzalacetophenone, a chalcone (B49325) derivative of significant interest in medicinal chemistry and materials science. Understanding its solubility is critical for applications ranging from reaction kinetics and purification to formulation and drug delivery. This document outlines the qualitative solubility, presents illustrative quantitative data for structurally similar chalcones, details the experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

General Solubility Profile

4-Chlorobenzalacetophenone, also known as 4'-chlorochalcone (B1662104), is an organic compound that is generally soluble in many organic solvents but exhibits limited solubility in water due to its predominantly hydrophobic structure.[1] Qualitative assessments indicate its solubility in solvents such as ethanol (B145695) and acetone.[1] The solubility of chalcones is influenced by the polarity of the solvent; they tend to be more soluble in nonprotic organic solvents like dichloromethane (B109758) and chloroform (B151607), with moderate solubility in polar protic solvents such as methanol (B129727) and ethanol.[2]

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of Selected Chalcones in Chloroform and Dichloromethane (DCM) at Various Temperatures [3][4]

| Chalcone Derivative | Solvent | T (K) | Mole Fraction (x) x 10³ |

| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Chloroform | 293.15 | 9.9591 |

| 303.15 | 10.1120 | ||

| 313.15 | 10.2632 | ||

| DCM | 293.15 | 4.5115 | |

| 303.15 | 6.4837 | ||

| 313.15 | 8.7093 | ||

| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Chloroform | 293.15 | 16.321 |

| 303.15 | 16.417 | ||

| 313.15 | 18.458 | ||

| DCM | 293.15 | 9.2359 | |

| 303.15 | 14.639 | ||

| 313.15 | 20.380 |

Data extracted from "Chalcones: A Solubility study at different temperatures" by Bhalu, et al.[3][4]

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a chalcone in an organic solvent, based on the gravimetric method.[3][5]

Materials and Equipment

-

4-Chlorobenzalacetophenone (or other chalcone)

-

Selected organic solvents (e.g., ethanol, acetone, dichloromethane, chloroform)

-

Analytical balance (uncertainty ±0.0001 g)

-

Thermostatic water bath

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Membrane filters (0.22 µm)

-

Syringes

-

Pre-weighed vials

-

Vacuum oven

Procedure

-

Sample Preparation : Add an excess amount of the solid chalcone to a known mass of the selected organic solvent in a sealed container.

-

Equilibration : Place the container in a thermostatic water bath set to the desired temperature. Stir the mixture continuously for approximately 5 hours to ensure the solution reaches saturation.

-

Sedimentation : Stop the stirring and allow the solution to stand for at least 2 hours to allow the undissolved solid to settle.

-

Sampling : Carefully withdraw a known mass of the clear supernatant using a syringe fitted with a membrane filter.

-

Solvent Evaporation : Transfer the filtered solution to a pre-weighed vial and weigh it to determine the exact mass of the solution. Place the vial in a vacuum oven at a suitable temperature (e.g., 323.15 K) until the solvent has completely evaporated and the mass of the residue is constant.

-

Mass Determination : Record the final mass of the vial containing the dry chalcone residue.

-

Replication : Repeat the measurement at least three times for each solvent and temperature to ensure accuracy.

Data Calculation

The mole fraction solubility (x) of the chalcone in the solvent is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ = mass of the dissolved chalcone (solute)

-

M₁ = molar mass of the chalcone

-

m₂ = mass of the solvent

-

M₂ = molar mass of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of chalcone solubility using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

This guide provides a foundational understanding of the solubility of 4-Chlorobenzalacetophenone. For precise applications, it is highly recommended that experimental solubility studies are conducted for this specific compound in the solvents of interest.

References

An In-depth Technical Guide on the Aldol Condensation Mechanism for 4-Chlorochalcone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chlorochalcone (B1237703) via the Aldol (B89426) condensation mechanism, a cornerstone reaction in organic synthesis. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are pivotal precursors in the biosynthesis of flavonoids and serve as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3][4] This document details the reaction mechanism, provides experimental protocols, and presents key quantitative data for the synthesis of 4-chlorochalcone.

The Core Mechanism: Base-Catalyzed Aldol Condensation (Claisen-Schmidt Reaction)

The most prevalent and efficient method for synthesizing 4-chlorochalcone is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between 4-chloroacetophenone and benzaldehyde.[1][3][5] The reaction proceeds in three key steps, facilitated by a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][6][7]

Step 1: Enolate Formation The reaction is initiated by the deprotonation of the α-carbon of 4-chloroacetophenone by a hydroxide ion (OH⁻), forming a resonance-stabilized enolate ion.[1][6][7] This step is crucial as it generates the nucleophile required for the subsequent carbon-carbon bond formation.

Step 2: Nucleophilic Attack The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of benzaldehyde.[1][6][7] This results in the formation of a tetrahedral alkoxide intermediate.

Step 3: Protonation and Dehydration The alkoxide intermediate is protonated by a water molecule to yield a β-hydroxy ketone (aldol adduct).[1][7] This adduct is often unstable and readily undergoes dehydration (elimination of a water molecule) under the basic conditions to form the final, highly conjugated and stable 4-chlorochalcone.[1]

Below is a diagram illustrating the base-catalyzed aldol condensation mechanism for the synthesis of 4-chlorochalcone.

References

Physicochemical properties of 4-Chlorobenzalacetophenone

An In-depth Technical Guide on the Physicochemical Properties of 4-Chlorobenzalacetophenone

Introduction

4-Chlorobenzalacetophenone, also known as 4-chlorochalcone, is an α,β-unsaturated ketone belonging to the chalcone (B49325) family of compounds.[1][2][3] Chalcones consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which forms the core scaffold for a wide variety of biologically active molecules.[4][5] They serve as important precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[5] The presence of the chloro-substituent on one of the phenyl rings significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and known biological relevance of 4-Chlorobenzalacetophenone, intended for researchers in organic chemistry, materials science, and drug development.

Physicochemical Properties

4-Chlorobenzalacetophenone is typically a pale yellow or off-white crystalline solid at room temperature.[6] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Systematic IUPAC Name | (2E)-1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one | Inferred from chalcone nomenclature |

| Common Names | 4-Chlorochalcone, 4-Chlorobenzalacetophenone | [3] |

| CAS Number | 956-04-7 | [3] |

| Molecular Formula | C₁₅H₁₁ClO | [1] |

| Molecular Weight | 242.70 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 113-117 °C | [3] |

| Boiling Point | Data not available | |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Reference / Rationale |

| Water | Insoluble | Chalcones are generally insoluble in water.[7] |

| Organic Solvents | ||

| Ethanol (B145695) | Soluble | [4][8] |

| Methanol | Soluble | |

| Acetone | Soluble | [9] |

| Chloroform | Soluble | [7] |

| Hexane | Sparingly soluble | Used in chromatography elution systems.[10] |

| Ethyl Acetate | Soluble | Used in chromatography elution systems.[10] |

Experimental Protocols

The primary method for synthesizing 4-Chlorobenzalacetophenone is the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between an appropriate benzaldehyde (B42025) and an acetophenone (B1666503).

Synthesis via Claisen-Schmidt Condensation

This reaction involves the condensation of 4-chlorobenzaldehyde (B46862) with acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

Materials:

-

4-Chlorobenzaldehyde

-

Acetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

Protocol:

-

Prepare a solution of sodium hydroxide in a mixture of water and 95% ethanol in a flask suitable for stirring and cooling.[11]

-

Cool the alkaline solution in an ice bath.

-

Add equimolar amounts of acetophenone and 4-chlorobenzaldehyde to the cooled solution with continuous stirring. The temperature should be maintained, ideally around 25°C, to prevent side reactions.[11]

-

Continue stirring for several hours until a solid product precipitates. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[10]

-

Collect the crude product by vacuum filtration.

-

Wash the collected solid with cold water until the washings are neutral to litmus (B1172312) paper to remove excess NaOH.[11]

-

Perform a final wash with a small amount of cold ethanol to remove unreacted starting materials.[12]

-

Purify the crude product by recrystallization from a suitable solvent, typically hot ethanol.[8][11] The product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.[8]

-

Determine the melting point and perform spectroscopic analysis to confirm the structure and purity of the final product.

A solvent-free variation of this protocol involves grinding the reactants (4´-chloroacetophenone and benzaldehyde) with solid NaOH in a mortar and pestle, which forms a paste that solidifies upon reaction completion.[8]

Spectroscopic Characterization

The structure of 4-Chlorobenzalacetophenone is confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Characteristic Features |

| UV-Visible Spectroscopy | Chalcones typically exhibit two major absorption bands. Band I (π→π* transition of the cinnamoyl system) appears around 340-370 nm, while Band II (π→π* transition of the benzoyl system) is observed between 220-280 nm.[2][13] |

| Infrared (IR) Spectroscopy | - C=O stretch (ketone): A strong absorption band for the α,β-unsaturated ketone is expected around 1630-1660 cm⁻¹.- C=C stretch (alkene): A sharp band for the trans-alkene is expected around 1580-1625 cm⁻¹.- C-Cl stretch: A band in the region of 1090-1100 cm⁻¹ and/or 700-850 cm⁻¹ can indicate the C-Cl bond.- Aromatic C-H and C=C stretches: Multiple bands characteristic of the two aromatic rings. |

| ¹H NMR Spectroscopy | - Vinylic Protons (Hα, Hβ): Two doublets are expected in the range of δ 7.1–8.2 ppm. The large coupling constant (J ≈ 15-16 Hz) between these protons is characteristic of a trans configuration of the double bond.[13]- Aromatic Protons: Complex multiplets in the aromatic region (δ 7.3–8.1 ppm) corresponding to the protons on the two phenyl rings. |

| ¹³C NMR Spectroscopy | - Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically >190 ppm.- Vinylic Carbons (Cα, Cβ): Signals expected between δ 120-145 ppm.- Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm), including the carbon attached to the chlorine atom (ipso-carbon). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 242 and an M+2 peak at m/z 244 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1] |

Biological Activity

Chalcones are a well-studied class of compounds with a broad spectrum of pharmacological activities. Halogenated chalcones, including 4-Chlorobenzalacetophenone, have been investigated for various biological effects.

-

Antifungal and Antibacterial Activity: Many chalcone derivatives exhibit significant antimicrobial properties.[4] Specifically, some halogenated benzalacetophenones have been found to be active against fungi, although their antibacterial activity can be variable.[14]

-

Anticancer and Anti-inflammatory Potential: The core chalcone structure is a scaffold found in many compounds with reported anticancer, antioxidant, and anti-inflammatory activities.[4][15]

-

Enzyme Inhibition: Certain chalcones have been identified as inhibitors of various enzymes and modulators of cellular transport proteins, such as P-glycoprotein, which is involved in multidrug resistance in cancer.[16]

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of 4-Chlorobenzalacetophenone.

Logical Diagram: Spectroscopic Characterization

Caption: Relationship between spectroscopic methods and structural elucidation.

References

- 1. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chalcone - Wikipedia [en.wikipedia.org]

- 3. 4-Chlorochalcone | 956-04-7 [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. trans-Chalcone CAS#: 614-47-1 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological activity of 4-alkoxy chalcones: potential hydrophobic modulators of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 4-Chlorochalcone: A Technical Guide

Introduction

4-Chlorochalcone (B1237703), a derivative of the chalcone (B49325) family, is a subject of significant interest in medicinal chemistry and materials science due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core structure, (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, features an α,β-unsaturated ketone system that links two aromatic rings.[2] Understanding the intricate relationship between its molecular structure and chemical reactivity is paramount for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool to elucidate the electronic structure, spectroscopic properties, and reactivity of 4-chlorochalcone, providing insights that are often complementary to experimental data.[1][3] This guide provides a technical overview of the computational methodologies, key findings, and their implications for researchers in drug development and related scientific fields.

Computational and Experimental Protocols

The theoretical investigation of 4-chlorochalcone predominantly employs Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for medium-sized organic molecules.

Computational Methodology

A typical computational protocol for analyzing 4-chlorochalcone involves the following steps:

-

Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with a split-valence basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution.[3][4]

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide theoretical FT-IR and Raman spectra, which are crucial for the assignment of experimental vibrational bands.[5]

-

Electronic Property Calculation: Key electronic properties are determined from the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), which are essential for understanding chemical reactivity, and the generation of Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack.[4][6]

-

Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum, predicting electronic transition energies and oscillator strengths.[3] The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR (¹H and ¹³C) chemical shifts.[7]

Experimental Validation

The computational results are typically validated by comparing them with experimental data obtained from various spectroscopic techniques:

-

Synthesis: 4-Chlorochalcone is commonly synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction between 4-chlorobenzaldehyde (B46862) and acetophenone.[8][9]

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the molecule's functional groups.[1]

-

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule.[1][7]

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.

-

X-Ray Diffraction (XRD): Single-crystal XRD provides precise experimental data on bond lengths and angles, which serve as a benchmark for the optimized geometry.[10]

Data Presentation

The quantitative data derived from quantum chemical calculations are summarized below for clarity and comparative analysis.

Table 1: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Wavenumber (cm⁻¹) (FT-IR) |

| C=O Stretch | Carbonyl | ~1650-1660 | ~1650 |

| C=C Stretch | Alkene | ~1590-1610 | ~1599 |

| C-Cl Stretch | Chloroalkane | ~530-540 | ~534-538 |

| Aromatic C-H Stretch | Phenyl Rings | ~3050-3110 | ~3060 |

(Note: Calculated frequencies are often scaled to better match experimental values. The values presented are typical ranges found in computational studies of chalcones.)[8][11]

Table 2: Key Quantum Chemical Descriptors

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.29 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.49 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.245 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.045 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.045 eV |

| Electrophilicity Index (ω) | μ² / 2η | 3.64 eV |

(Data compiled from representative studies on chalcone derivatives.)[8][12][13]

Table 3: Calculated and Experimental Spectroscopic Data

| Spectroscopic Data | Method | Calculated Value | Experimental Value |

| λmax (UV-Vis) | TD-DFT | ~300-310 nm | ~297-310 nm |

| ¹H NMR (δ, ppm) | GIAO | Varies by proton | Varies by proton (e.g., α,β protons ~7.5-7.8 ppm) |

| ¹³C NMR (δ, ppm) | GIAO | Varies by carbon | Varies by carbon (e.g., C=O ~190 ppm) |

(Note: NMR chemical shifts are highly dependent on the solvent used in both calculation and experiment.)[7][9][14]

Visualizations

Molecular Structure and Computational Workflow

Diagrams created using the DOT language provide a clear visual representation of the molecular structure and the logical flow of the computational analysis.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are crucial for predicting the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[13][15]

For 4-chlorochalcone, the HOMO is typically localized on the cinnamoyl fragment, while the LUMO is distributed over the entire π-conjugated system. This distribution suggests that the molecule can engage in charge transfer interactions, which is a key aspect of its biological activity.[6]

Conclusion

Quantum chemical calculations provide indispensable insights into the molecular properties of 4-chlorochalcone. By employing methods like DFT, researchers can accurately predict its geometry, vibrational spectra, electronic characteristics, and reactivity.[4] The strong correlation between theoretical predictions and experimental findings validates the computational models, establishing them as a reliable tool in the study of chalcone derivatives.[1][3] This in-depth understanding of structure-property relationships is critical for the targeted design and development of new 4-chlorochalcone-based compounds with enhanced therapeutic potential and specific material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 956-04-7: 4-Chlorochalcone | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. International Journal of Chemistry and Technology » Submission » Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. periodicos.ufms.br [periodicos.ufms.br]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. (E)-β-(4-Chlorophenyl)acrylophenone(22252-16-0) 1H NMR spectrum [chemicalbook.com]

- 15. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Chlorobenzalacetophenone

For Researchers, Scientists, and Drug Development Professionals

Thermal Stability Analysis

The thermal stability of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings. For chloro-substituted chalcones, the presence of the halogen atom can affect intermolecular interactions and decomposition pathways. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the decomposition temperatures and the presence of volatile components.

Table 1: TGA Data for a Representative Chloro-Substituted Chalcone (B49325)

| Parameter | Value | Reference |

| Initial Decomposition Temperature (Tonset) | 179 °C | [1] |

| Temperature of Maximum Degradation (Tmax) | 250 - 450 °C (multi-step) | [1] |

| Final Decomposition Temperature (Toffset) | 782 °C | [1] |

| Percent Weight Loss | Varies considerably | [1] |

Note: The data presented is for a chloro-substituted acetophenone-based chalcone (AC-3) as a proxy for 4-Chlorobenzalacetophenone. The decomposition of this compound was observed to be a multi-step process.[1]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It provides information on melting point, glass transitions, and polymorphic transformations.

Table 2: DSC Data for Representative Chloro-Substituted Chalcones

| Compound | Melting Point (°C) | Reference |

| (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 97-101 | [2] |

| 3-(4-chlorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | 190 | [3] |

| 3-(2-chlorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | 180 | [3] |

Note: The melting points of chalcones can vary depending on the specific substitution pattern and crystalline form.

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following protocols are based on standard procedures for the analysis of organic compounds like chalcones.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: A small amount of the 4-Chlorobenzalacetophenone sample (typically 2-5 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[1]

-

Temperature Range: The analysis is run from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 800 °C).

-

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: A small amount of the sample (typically 1-3 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Instrument: A calibrated differential scanning calorimeter.

-

Atmosphere: A purge of inert gas, such as nitrogen, is maintained.

-

Heating and Cooling Cycles: The sample is typically subjected to a heat-cool-heat cycle. For example, heat from ambient to a temperature above the melting point, cool down, and then reheat. A typical heating rate is 10 °C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events like melting and exothermic events like crystallization.

Degradation Pathway

The thermal degradation of halogenated aromatic compounds can proceed through complex reaction pathways. While specific studies on the decomposition products of 4-Chlorobenzalacetophenone are scarce, a plausible degradation mechanism involves the cleavage of the chalcone backbone and the release of chlorinated aromatic fragments.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of 4-Chlorobenzalacetophenone.

Plausible Thermal Degradation Relationship

Caption: Simplified relationship in the thermal degradation of 4-Chlorobenzalacetophenone.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation of 4-Chlorobenzalacetophenone, based on available data for structurally similar compounds. The provided TGA and DSC data, along with detailed experimental protocols, offer a valuable resource for researchers in drug development and materials science. Further experimental studies on 4-Chlorobenzalacetophenone are warranted to establish its precise thermal profile.

References

The Photochemical Landscape of 4-Chlorochalcone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the photochemical behavior of 4-chlorochalcone (B1237703), a halogenated derivative of the chalcone (B49325) scaffold, which is of significant interest to researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the synthesis, spectroscopic properties, and the key photochemical reactions of 4-chlorochalcone, namely E/Z photoisomerization and [2+2] photocycloaddition. Detailed experimental protocols and quantitative data from related compounds are presented to facilitate further research and application.

Introduction

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone system connecting two aromatic rings. Their versatile biological activities and interesting photochemical properties have made them a focal point of extensive research. The introduction of a chlorine atom at the 4-position of one of the phenyl rings, as in 4-chlorochalcone, can significantly influence its electronic properties and, consequently, its photochemical reactivity. This guide will delve into the core aspects of 4-chlorochalcone's behavior upon exposure to light.

Synthesis of trans-4-Chlorochalcone

The most common and efficient method for the synthesis of trans-4-chlorochalcone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde (B46862) with acetophenone (B1666503).

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

4-Chlorobenzaldehyde

-

Acetophenone

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Glacial acetic acid

Procedure:

-

Dissolve 4-chlorobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in a minimal amount of deionized water and cool it in an ice bath.

-

Slowly add the cold NaOH solution to the stirred ethanolic solution of the aldehyde and ketone.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute glacial acetic acid to precipitate the product.

-

Filter the crude product using a Büchner funnel, wash thoroughly with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure trans-4-chlorochalcone as a crystalline solid.

Photochemical Behavior of 4-Chlorochalcone

Upon irradiation with ultraviolet (UV) light, 4-chlorochalcone primarily undergoes two competing photochemical reactions: E/Z isomerization around the central carbon-carbon double bond and [2+2] photocycloaddition to form cyclobutane (B1203170) dimers.

E/Z Photoisomerization

The more stable trans (E) isomer of 4-chlorochalcone can be converted to the less stable cis (Z) isomer upon UV irradiation. This process is reversible, and upon irradiation, a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the two isomers.

dot

Caption: E/Z Photoisomerization of 4-Chlorochalcone.

Table 1: Photoisomerization Data for Chalcone Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Quantum Yield (ΦE→Z) | Reference |

| Chalcone | Ethanol | 313 | 0.26 | F. D. Lewis et al. (1970) |

| (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | Not Specified | 365 | 50.06% Conversion | [1] |

[2+2] Photocycloaddition (Photodimerization)

In concentrated solutions or in the solid state, photoexcited 4-chlorochalcone molecules can undergo a [2+2] cycloaddition reaction to yield various cyclobutane dimers. The stereochemistry of the resulting dimers (syn-head-to-head, syn-head-to-tail, anti-head-to-head, anti-head-to-tail) is dependent on the reaction conditions, particularly the solvent and the crystalline packing in the solid state.

dot

Caption: [2+2] Photocycloaddition of 4-Chlorochalcone.

Quantitative data such as the quantum yield for the photodimerization of 4-chlorochalcone in solution is not well-documented. However, the photodimerization of other chalcone derivatives has been studied, particularly in the solid state where the reaction can be highly efficient and stereospecific.

Experimental Protocols for Photochemical Reactions

General Protocol for E/Z Photoisomerization in Solution

Materials:

-

trans-4-Chlorochalcone

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol, cyclohexane)

-

Quartz cuvette or photoreactor

-

UV lamp (e.g., medium-pressure mercury lamp with appropriate filters)

-

UV-Vis spectrophotometer

-

NMR spectrometer

Procedure:

-

Prepare a dilute solution of trans-4-chlorochalcone in the chosen solvent (e.g., 10-4 to 10-5 M).

-

Transfer the solution to a quartz cuvette or photoreactor.

-

Irradiate the solution with a UV lamp at a specific wavelength (e.g., 313 nm or 365 nm). The solution should be stirred or agitated during irradiation.

-

Monitor the progress of the isomerization by periodically recording the UV-Vis absorption spectrum. The appearance of an isosbestic point indicates a clean conversion.

-

Continue irradiation until the photostationary state is reached (i.e., no further changes in the absorption spectrum are observed).

-

The ratio of E and Z isomers at the photostationary state can be determined by 1H NMR spectroscopy by integrating the characteristic signals of the vinylic protons for both isomers.

General Protocol for Photodimerization

In Solution:

-

Prepare a more concentrated solution of trans-4-chlorochalcone (e.g., > 10-2 M) in a suitable solvent (e.g., benzene, dichloromethane).

-

Degas the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state.

-

Irradiate the solution with a UV lamp, as described for photoisomerization.

-

Monitor the reaction by TLC or NMR spectroscopy to observe the formation of new, less polar products (the dimers).

-

Upon completion, remove the solvent under reduced pressure and separate the different stereoisomers of the photodimers by column chromatography on silica (B1680970) gel.

In the Solid State:

-

Crystallize trans-4-chlorochalcone from a suitable solvent.

-

Spread the fine crystals on a glass plate or in a quartz tube.

-

Irradiate the crystals with a UV lamp.

-

The progress of the reaction can be monitored by dissolving a small sample and analyzing it by NMR or by changes in the melting point.

-

The resulting photodimers can be purified by recrystallization.

Characterization of Photoproducts

The photoproducts of 4-chlorochalcone can be characterized using a variety of spectroscopic techniques:

-

UV-Vis Spectroscopy: To monitor the course of the photochemical reactions and observe the changes in the electronic absorption spectra.

-

1H and 13C NMR Spectroscopy: To determine the structure and stereochemistry of the cis-isomer and the cyclobutane dimers. The coupling constants of the cyclobutane ring protons are particularly informative for assigning the stereochemistry.

-

Mass Spectrometry: To confirm the molecular weight of the starting material and the photodimers.

-

X-ray Crystallography: To unambiguously determine the solid-state structure of the starting material and the stereochemistry of the photodimers obtained from solid-state irradiation.

Conclusion and Future Outlook

4-Chlorochalcone exhibits a rich and interesting photochemical behavior, primarily involving reversible E/Z isomerization and [2+2] photocycloaddition. While the general principles of these reactions are understood, a significant gap exists in the literature regarding specific quantitative data for this particular compound. Future research should focus on determining the quantum yields of these processes in various solvents, mapping the photostationary state compositions as a function of irradiation wavelength, and fully characterizing the different photodimer stereoisomers. Such data will be invaluable for the rational design of photoswitchable materials, photochemically-triggered drug delivery systems, and novel phototherapeutic agents based on the 4-chlorochalcone scaffold. This guide provides a foundational framework and detailed methodologies to stimulate and support these future investigations.

References

The Chemical Reactivity of the Enone System in 4-Chlorochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity centered on the α,β-unsaturated ketone (enone) system of 4-chlorochalcone (B1237703). Chalcones, as precursors to flavonoids, are a significant class of naturally occurring compounds whose derivatives are widely explored in medicinal chemistry for their broad biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The reactivity of the enone moiety is fundamental to its biological action and its utility as a versatile synthetic intermediate.[1][4]

The core structure of 4-chlorochalcone features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This conjugated system dictates the molecule's reactivity, creating electrophilic centers at the carbonyl carbon and the β-carbon, making it susceptible to a variety of chemical transformations.

Key Reactive Pathways of the Enone System

The enone functionality is the primary locus of reactivity in 4-chlorochalcone, participating in several important classes of organic reactions.

dot

Caption: Core reactive pathways of the 4-chlorochalcone enone system.

Michael Addition (1,4-Conjugate Addition)

The most characteristic reaction of the chalcone (B49325) enone system is the Michael or 1,4-conjugate addition. The electron-withdrawing carbonyl group renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is fundamental to both its synthetic utility and its mechanism of biological action.[5]

-

Thiol Nucleophiles : 4-Chlorochalcone readily reacts with cellular thiols like glutathione (B108866) and cysteine residues in proteins.[6] This reactivity is believed to be a key mechanism for its biological effects. The reaction involves the addition of the thiol to the β-carbon of the enone system.[6]

-

Nitrogen Nucleophiles : Amines and other nitrogen-based nucleophiles, such as pyrrole, can add to the enone system to form various adducts.[7]

-

Carbon Nucleophiles : Carbanions, such as those derived from nitroalkanes, are effective nucleophiles in Michael additions to chalcones, providing a route to novel carbon-carbon bond formation.[8][9]

Reduction Reactions

The double bond and the carbonyl group of the enone system can be selectively or fully reduced.

-

Selective C=C Reduction : Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can selectively reduce the carbon-carbon double bond, yielding the corresponding dihydrochalcone.[10]

-

Selective C=O Reduction : Specific reducing agents can target the carbonyl group, producing an allylic alcohol.

-

Complete Reduction : More powerful reducing systems, such as transfer hydrogenation with Wilkinson's catalyst and isopropanol (B130326), can reduce both the C=C and C=O bonds to yield the corresponding saturated alcohol, 3-(4-chlorophenyl)-1-phenyl-1-propanol.[10]

Cycloaddition Reactions

The activated double bond of the enone system can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition, to form cyclohexene (B86901) derivatives.[11] This provides a powerful tool for constructing complex cyclic systems. Chalcone imines have also been shown to undergo formal [4+2]-cycloaddition with homophthalic anhydrides to produce dihydropyridin-2(1H)-ones.[12]

Heterocycle Formation

The enone scaffold of 4-chlorochalcone is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, which are of significant interest in drug discovery.[13] For example, reaction with hydrazines can yield pyrazoline derivatives, while reactions with amidines can produce pyrimidines.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to 4-chlorochalcone and its derivatives.

Table 1: Spectroscopic Data for 4-Chlorochalcone

| Technique | Key Signals / Wavenumbers | Reference |

| ¹H NMR (CDCl₃) | Signals for α- and β-protons of the enone system are typically observed as doublets in the range of δ 7.0-8.0 ppm. Aromatic protons appear as multiplets in a similar range. | [14][15] |

| ¹³C NMR | The carbonyl carbon (C=O) signal appears around δ 190 ppm. The α- and β-carbon signals are also characteristic. | [16][17] |

| IR (KBr) | Strong absorption band for the C=O stretch of the conjugated ketone typically appears around 1660 cm⁻¹. The C=C stretch is observed near 1600 cm⁻¹. | [18][19] |

| Mass Spec (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of C₁₅H₁₁ClO. | [16][20] |

Table 2: Biological Activity Data for Chlorochalcone Derivatives

| Compound/Derivative | Assay | Result (IC₅₀ / LC₅₀) | Reference |

| 4-chloro-2'-hydroxychalcone | Antiproliferative (HMEC-1 cells) | IC₅₀ = 15.3 ± 0.7 µM | [2] |

| 2'-hydroxy-5'-chloro-4-methoxychalcone | Brine Shrimp Lethality Test (BSLT) | LC₅₀ = 75.07 ppm | [19][21] |

| 2'-hydroxy-5'-chloro-4-methoxychalcone | DPPH Antioxidant Assay | IC₅₀ = 45.99 ppm | [19][21] |

| Vanillin-based 4-chlorochalcone hybrid | Antiplasmodial (PfK1 strain) | IC₅₀ = 3.14 µM | [22] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of 4-chlorochalcone are provided below.

Synthesis of 4-Chlorochalcone via Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of acetophenone (B1666503) and 4-chlorobenzaldehyde (B46862).[14][23]

dot

Caption: Experimental workflow for the synthesis of 4-chlorochalcone.

Protocol:

-

Preparation: Dissolve equimolar amounts of acetophenone and 4-chlorobenzaldehyde in ethanol in a flask equipped with a magnetic stirrer.

-

Reaction Initiation: While stirring at room temperature, add an aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise to the mixture. The mixture typically turns into a yellow paste or slurry.[14]

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[23]

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl). A solid precipitate of crude 4-chlorochalcone will form.

-

Isolation: Collect the solid product by vacuum filtration on a Büchner funnel and wash it thoroughly with cold distilled water to remove any remaining NaOH and other water-soluble impurities.[14]

-

Purification: Recrystallize the crude solid from 95% ethanol to obtain pure, pale yellow crystals of 4-chlorochalcone.[14][23]

-

Characterization: Dry the purified product and characterize it using melting point determination, IR, and NMR spectroscopy.

Michael Addition of a Thiol to 4-Chlorochalcone

This protocol describes a general procedure for the conjugate addition of a thiol, such as 4-chlorothiophenol (B41493), to a chalcone analogue.[24]

Protocol:

-

Reactant Setup: In a suitable solvent, dissolve the thiophene-containing chalcone analogue (1 equivalent).

-

Addition of Nucleophile: Add 4-chlorothiophenol (1 equivalent) to the solution.

-

Catalyst (if necessary): Depending on the specific substrates, a base catalyst may be added to facilitate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as determined by TLC analysis.

-

Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue is then purified using column chromatography to isolate the 1,4-adduct.

Reduction of 4-Chlorochalcone using Transfer Hydrogenation

This protocol outlines the complete reduction of both the double bond and carbonyl group using Wilkinson's catalyst.[10]

Protocol:

-

Preparation: In a round-bottom flask, dissolve 4-chlorochalcone (1 equivalent) and Wilkinson's catalyst, [RhCl(PPh₃)₃], (a catalytic amount) in isopropanol, which also serves as the hydrogen-transfer agent.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the disappearance of the starting material via TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the isopropanol under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on silica (B1680970) gel to yield the pure 3-(4-chlorophenyl)-1-phenyl-1-propanol.[10]

Role in Drug Design and Development

The predictable reactivity of the enone system is crucial for the role of 4-chlorochalcone derivatives in drug development.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone – Oriental Journal of Chemistry [orientjchem.org]

- 6. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Chlorochalcone | 956-04-7 [chemicalbook.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. westmont.edu [westmont.edu]

- 11. researchgate.net [researchgate.net]

- 12. Unexpected formal [4 + 2]-cycloaddition of chalcone imines and homophthalic anhydrides: preparation of dihydropyridin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. 4-Chlorochalcone(956-04-7) 1H NMR [m.chemicalbook.com]

- 16. 4'-Chlorochalcone | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]